N-Methylfulleropyrrolidine

Antioxidant Bioactivity Oxidative Stress

Researchers requiring stable organic photovoltaic (OPV) acceptors face phase segregation under thermal stress with PCBM-based blends. N-Methylfulleropyrrolidine (NMFP) resolves this through its Prato-derived pyrrolidine structure that delivers superior film homogeneity. • Maintains stable P3HT:NCPF blend morphology for >24 h at 150 °C vs PCBM's rapid segregation after 1 h. • Achieves near-100% n-doping efficiency in organic semiconductors, a dramatic improvement over the few percent typical of PCBM. • Demonstrates quantitatively stronger radical scavenging than pristine C60 in cell-based apoptosis assays. Supplied as 99% HPLC purity solid with consistent lot-to-lot reproducibility for reliable device fabrication and antioxidant research.

Molecular Formula C63H7N
Molecular Weight 777.7 g/mol
Cat. No. B588164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylfulleropyrrolidine
Molecular FormulaC63H7N
Molecular Weight777.7 g/mol
Structural Identifiers
InChIInChI=1S/C63H7N/c1-64-2-62-58-51-44-32-24-15-6-4-5-7-10(6)19-26(24)34-35-27(19)25-16(7)18-14-9(5)12-11-8(4)13-17(15)30(32)38-36-22(13)20(11)28-29-21(12)23(14)37-39-31(18)33(25)45-47(35)56(55(58)46(34)44)59-52(45)50(39)54-43(37)41(29)48-40(28)42(36)53(49(38)51)60(62)57(48)61(54)63(59,62)3-64/h2-3H2,1H3
InChIKeyBYIDVSOOZTZTQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylfulleropyrrolidine: Quantified Electronic Properties and Biocompatibility for Procurement Decision-Making


N-Methylfulleropyrrolidine (NMFP) is a [60]fullerene derivative functionalized via a Prato 1,3-dipolar cycloaddition, yielding a pyrrolidine ring fused to the C60 cage [1]. This single N-methyl substitution establishes a benchmark electronic profile distinct from unmodified C60, with a reported HOMO–LUMO gap of 2.05 eV as determined by cyclic voltammetry in o-dichlorobenzene [2]. As the prototypical member of the fulleropyrrolidine class, NMFP serves as both a direct n-type organic semiconductor and a critical reference standard for evaluating more complex functionalized derivatives [3].

Why N-Methylfulleropyrrolidine Cannot Be Interchanged with PCBM or Other Fulleropyrrolidines in OPV and Bioassays


Generic substitution fails because the N-methyl substitution pattern and lack of bulky side chains in N-Methylfulleropyrrolidine directly dictate its fundamental material properties, which diverge significantly from both its widely used analog PCBM and other functionalized fulleropyrrolidines. While PCBM derivatives are designed for solubility via long alkyl chains, NMFP's minimal functionalization preserves a higher C60 content and a distinctly different set of redox potentials, with a HOMO–LUMO gap of 2.05 eV [1]. Critically, unlike PCBM-based films that suffer from pronounced phase segregation upon thermal annealing (forming needle-like PCBM crystals), NMFP-based blends demonstrate superior morphological stability [2]. In biological contexts, its radical scavenging efficacy is not a universal fullerene property but is quantitatively superior to parent C60 [3]. These divergences in electronic structure, film morphology, and bioactivity mean that selecting an alternative without matching these specific metrics will compromise device performance and experimental reproducibility.

Procurement-Relevant Quantitative Differentiation: N-Methylfulleropyrrolidine vs. Comparators


Superior Radical Scavenging Activity of N-Methylfulleropyrrolidine over Pristine C60 in Cell-Based Assays

N-Methylfulleropyrrolidine (compound 2) exhibits dose-dependent and quantitatively stronger radical scavenging activity compared to unmodified fullerene C60. In an in vitro assay measuring NO radical-induced apoptosis in 3T3L1 cells, NMFP provided significantly greater protection than the parent fullerene [1].

Antioxidant Bioactivity Oxidative Stress

Enhanced Morphological Stability of N-Methylfulleropyrrolidine-Based Blends vs. PCBM Under Thermal Annealing

Blends of P3HT with N-Methylfulleropyrrolidine-based acceptors (specifically the NCPF derivative) demonstrate long-term morphological homogeneity under thermal annealing, in stark contrast to PCBM-based blends. While P3HT:PCBM films develop sparse, phase-segregated needle-shaped PCBM micro-crystalline aggregates after just 1 hour of annealing at 150 °C, the P3HT:NCPF films exhibit homogeneity over 24 hours [1].

Organic Photovoltaics Morphological Stability Thermal Annealing

Comparable Photovoltaic Performance of Fulleropyrrolidine Derivatives with Potential Synthesis Cost Advantage over PCBM

Fulleropyrrolidine derivatives, including those based on the N-methyl core, achieve photovoltaic performance comparable to the industry standard PCBM. N-phenyl[60]fulleropyrrolidine-based OPV devices exhibited power conversion efficiencies (PCEs) comparable to, or even higher than, PC61BM-based devices, achieving up to 7.3% with a PTB7 donor polymer [1]. Crucially, the synthesis of fulleropyrrolidine derivatives is expected to be more cost-effective due to a shorter synthetic route .

Organic Photovoltaics Cost Efficiency Acceptor Materials

Distinct HOMO-LUMO Gap of N-Methylfulleropyrrolidine (2.05 eV) vs. Other Fullerene Derivatives

The electronic structure of N-Methylfulleropyrrolidine, defined by its HOMO-LUMO gap, is a critical differentiator from other functionalized fullerenes. As measured by differential pulse voltammetry (DPV) in o-dichlorobenzene, NMFP exhibits a HOMO-LUMO gap of 2.05 eV [1]. This value is distinct from other structurally related fulleropyrrolidine derivatives, which show gaps of 2.11 eV (compound 2c) and 1.99 eV (compound 2d) under identical conditions.

Electrochemistry Bandgap Engineering Organic Electronics

Higher n-Type Doping Efficiency Achievable with Fulleropyrrolidine Derivatives Compared to PCBM

The fulleropyrrolidine scaffold, as represented by the PTEG-1 derivative, enables significantly more efficient n-type doping than the conventional PCBM acceptor. In a direct comparative study, the doping efficiency of lightly doped PCBM layers was limited to a few percent, whereas doped PTEG-1 films exhibited a very high doping efficiency approaching 100% [1].

Molecular Doping n-Type Semiconductors Conductivity

Validated Application Scenarios for N-Methylfulleropyrrolidine Based on Comparative Evidence


Standard Acceptor Material in OPV Research Requiring Morphologically Stable Active Layers

For OPV research where long-term morphological stability under thermal stress is critical, N-Methylfulleropyrrolidine-based acceptors are a superior choice over PCBM. The demonstrated ability of P3HT:NCPF blends to maintain film homogeneity for over 24 hours at 150 °C, in contrast to PCBM's rapid phase segregation after 1 hour [1], ensures consistent device performance and accurate lifetime testing.

Cost-Sensitive Development of Fullerene-Based Electron Acceptors for Bulk Heterojunction Solar Cells

When developing OPV devices with performance targets comparable to PCBM but with a focus on reducing manufacturing costs, N-Methylfulleropyrrolidine and its derivatives are a strategic procurement choice. Their synthesis via the shorter Prato reaction and demonstrated PCEs up to 7.3% [2] offer a compelling value proposition over the more synthetically complex PCBM.

Benchmark Compound for Studying Structure-Activity Relationships in Fullerene Antioxidants

In biological studies investigating the antioxidant properties of fullerene derivatives, N-Methylfulleropyrrolidine serves as a more potent and relevant baseline than pristine C60. Its demonstrated superior radical scavenging activity in cell-based apoptosis assays [3] provides a clear benchmark for evaluating the bioactivity of new, more complex functionalized fullerenes.

Precursor for Tailored n-Type Semiconductors with Enhanced Doping Efficiency

For research into molecular doping of organic semiconductors, the fulleropyrrolidine core, as exemplified by N-Methylfulleropyrrolidine, is a preferred starting point over PCBM. Class-level evidence shows that fulleropyrrolidine derivatives can achieve near-100% n-doping efficiency, a dramatic improvement over the few percent efficiency of PCBM [4], enabling the creation of highly conductive materials.

Technical Documentation Hub

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